2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
2,4-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H10Cl3N3S and a molecular weight of 358.679 g/mol This compound is known for its unique structure, which combines a dichlorobenzaldehyde moiety with a chlorophenyl thiosemicarbazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2,4-dichlorobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired thiosemicarbazone compound. The reaction can be represented as follows:
2,4-Dichlorobenzaldehyde+N-(3-chlorophenyl)thiosemicarbazide→2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the aromatic rings.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2,4-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone exerts its effects is primarily through its interaction with biological molecules. The thiosemicarbazone group can chelate metal ions, which is crucial in its antimicrobial activity. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzaldehyde N-(4-fluorophenyl)thiosemicarbazone: Similar structure but with different substituents, leading to varied chemical properties.
2,4-Dichlorobenzaldehyde N-(4-methylphenyl)thiosemicarbazone: Another analog with a methyl group instead of a chlorine atom.
Uniqueness
2,4-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific combination of dichlorobenzaldehyde and chlorophenyl thiosemicarbazone groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized research applications.
Properties
CAS No. |
764653-29-4 |
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Molecular Formula |
C14H10Cl3N3S |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(2,4-dichlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H10Cl3N3S/c15-10-2-1-3-12(6-10)19-14(21)20-18-8-9-4-5-11(16)7-13(9)17/h1-8H,(H2,19,20,21)/b18-8+ |
InChI Key |
JCIWGDMVULAHHY-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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